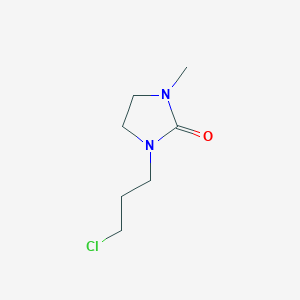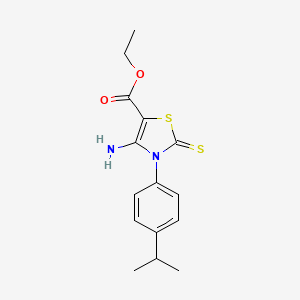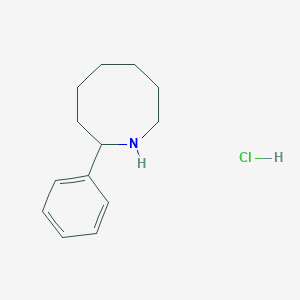
1-(3-Chloropropyl)-3-methylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-methylimidazolidin-2-one, also known as CPME or Etomidate, is a potent sedative-hypnotic drug that is commonly used in anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and was approved for use in the United States in 1983. CPME has a unique chemical structure that allows it to selectively bind to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmitter activity in the brain.
Aplicaciones Científicas De Investigación
Catalytic Use in Transfer Hydrogenation
1-(3-Chloropropyl)-3-methylimidazolidin-2-one has been utilized in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, demonstrating its effectiveness as a catalyst in transfer hydrogenation. These compounds have shown excellent conversions up to 99% in the transfer hydrogenation of various ketones (Aydemir et al., 2014).
Corrosion Inhibition Efficiency
A derivative of 1-(3-Chloropropyl)-3-methylimidazolidin-2-one, specifically 1-(2-ethylamino)-2-methylimidazoline, was evaluated for its corrosion inhibition efficiency in acid media. This compound was found to be a good corrosion inhibitor at different concentrations (Cruz et al., 2004).
Synthesis of Dimeric Derivatives
The compound has been involved in the formation of dimeric derivatives, like 3-pyrrolin-2-one or imidazolidine derivatives, through the slow dimerization of N-substituted aziridine-2-carboxylates. This process leads to high-yield synthesis of these derivatives (Tomilov et al., 2005).
Antibacterial Applications
Imidazolidine aryl derivatives containing the methylthio group, synthesized from 1-arylimidazolidine-2-thiones, have shown promising antibacterial activities. These compounds were found to be effective in in vitro settings against various bacterial strains, some even showing superior activity to common antibiotics (Sztanke et al., 2006).
Synthesis of Ionic Compounds
The compound has been used in the synthesis of ionic compounds. For example, 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride was prepared, leading to the development of new ionic compounds with potential catalytic applications (Kefayati et al., 2012).
Formation of Imidazolidin-2-ones
The compound has been involved in reactions leading to the formation of 4-(dichloromethylidene)-5-imino-1-methyl (phenyl)imidazolidin-2-ones, showcasing its versatility in creating novel chemical structures (Chumachenko et al., 2017).
DNA Sequence Recognition
Interestingly, a derivative of this compound, 1-methylimidazole-2-carboxamide netropsin, has been studied for its ability to bind specifically to DNA sequences, indicating potential applications in biotechnology and gene therapy (Mrksich et al., 1992).
Propiedades
IUPAC Name |
1-(3-chloropropyl)-3-methylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c1-9-5-6-10(7(9)11)4-2-3-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHAQYJNTMNFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3367-06-4 |
Source


|
| Record name | 1-(3-chloropropyl)-3-methylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)


![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)
![N-(4-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463108.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2463110.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2463111.png)


![(2,5-Dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2463116.png)
![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)
![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2463118.png)
